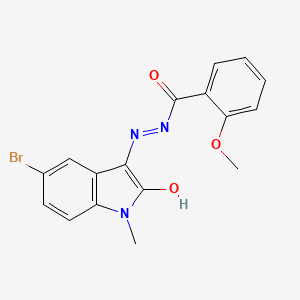![molecular formula C28H26ClN3O B6107195 4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B6107195.png)
4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline is a chemical compound that is widely used in scientific research. It is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, and it is often used as a tool compound to study the mechanisms of action of various biological processes.
Mechanism of Action
The exact mechanism of action of 4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline is not fully understood, but it is thought to act by binding to specific target proteins and modulating their activity. It has been shown to interact with a variety of proteins, including kinases, phosphatases, and transcription factors, and it may also have effects on membrane fluidity and ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. It has been shown to have anti-cancer and anti-inflammatory properties, and it may also have effects on cell proliferation, apoptosis, and differentiation. It has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline in lab experiments is its versatility. It can be used to study a wide range of biological processes, and its effects can be easily measured using a variety of techniques, including Western blotting, ELISA, and flow cytometry. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which may limit its usefulness in certain applications.
Future Directions
There are many potential future directions for research involving 4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline. Some possible areas of investigation include:
- Further studies on the mechanism of action of this compound, including its interactions with specific target proteins and its effects on cell signaling pathways.
- Investigation of the anti-cancer and anti-inflammatory properties of this compound, and its potential use as a therapeutic agent for these diseases.
- Exploration of the potential use of this compound in combination with other drugs or therapies, to enhance its effectiveness and reduce toxicity.
- Development of new derivatives or analogs of this compound, with improved potency, selectivity, and pharmacokinetic properties.
Synthesis Methods
The synthesis of 4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline is a multi-step process that involves the use of several different reagents and reaction conditions. The exact details of the synthesis method may vary depending on the specific application, but in general, the process involves the condensation of a pyridine derivative with a piperidine derivative, followed by a series of functional group modifications to produce the final product.
Scientific Research Applications
4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline has a wide range of applications in scientific research. It is commonly used as a tool compound to study the mechanisms of action of various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. It has also been shown to have anti-cancer and anti-inflammatory properties, and is being investigated as a potential therapeutic agent for a variety of diseases.
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(7-chloro-8-methyl-2-pyridin-2-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O/c1-19-24(29)11-10-22-23(18-26(31-27(19)22)25-9-5-6-14-30-25)28(33)32-15-12-21(13-16-32)17-20-7-3-2-4-8-20/h2-11,14,18,21H,12-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFDQZPHRDHURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=CC=N5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6107123.png)

![2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6107139.png)
![7-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6107146.png)
![1-tert-butyl-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6107151.png)
![2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B6107158.png)

![2-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107167.png)
![5-bromo-2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6107170.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6107175.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B6107177.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6107206.png)
![methyl 4-methyl-2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6107217.png)